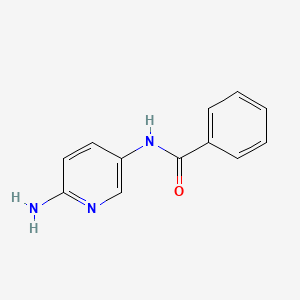

N-(6-aminopyridin-3-yl)benzamide

Vue d'ensemble

Description

N-(6-aminopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .

Biochemical Pathways

The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .

Analyse Biochimique

Biochemical Properties

N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, this compound has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is crucial for its role in regulating gene expression and cell cycle progression.

Activité Biologique

N-(6-aminopyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of B-Raf kinases involved in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is linked to various cancers. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a benzamide moiety attached to a 6-aminopyridine group. Its molecular formula is CHNO, and it possesses an aromatic structure that enhances its stability and reactivity. The presence of the 6-aminopyridine moiety is particularly important for its biological interactions.

Research indicates that this compound acts primarily as a B-Raf inhibitor . B-Raf is a serine/threonine kinase that plays a pivotal role in the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Inhibiting B-Raf may slow down or halt the proliferation of cancer cells. However, the precise mechanism by which this compound interacts with B-Raf remains to be fully elucidated .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives:

- Cell Viability Assays : Various derivatives have been synthesized and tested against different cancer cell lines. For instance, one study reported that a derivative displayed an IC value of 0.04 ± 0.01 μM against A549 lung cancer cells, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis via inhibition of Aurora kinase B (AURKB) transcription. This suggests that this compound may regulate critical pathways such as DNA replication and p53 signaling .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound are noted for potential anti-inflammatory effects. This characteristic makes them attractive candidates for further drug development aimed at treating inflammatory diseases.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activity | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.04 ± 0.01 | AURKB inhibition |

| Compound A | Anticancer | 1.35 | B-Raf inhibition |

| Compound B | Anti-inflammatory | 2.18 | Cytokine modulation |

Case Studies

- Study on Antitumor Activity : A recent study focused on synthesizing novel derivatives of this compound, assessing their antitumor activities against Mycobacterium tuberculosis and various cancer cell lines. The study found that several derivatives exhibited significant activity with low cytotoxicity towards human embryonic kidney cells .

- In Silico Studies : Computational docking studies have suggested that this compound derivatives can effectively bind to target proteins involved in cancer pathways, supporting their potential as lead compounds in drug development.

Applications De Recherche Scientifique

N-(6-aminopyridin-3-yl)benzamide derivatives have a variety of scientific research applications, particularly in the development of therapeutic agents. Research findings indicate the compound's potential in antiproliferative activity against cancer cells and as inhibitors .

Antiproliferative Activity and Cancer Research

- Cell Viability Assays: N-(6-aminopyridin-3-yl) benzamide derivatives exhibit potent antiproliferative activity against tested cancer cells . For example, one compound, 7l, displayed significant antiproliferative activity, especially in A549 cells, with an IC50 value of 0.04 ± 0.01 μM .

- Mechanism of Action: These compounds regulate cell cycles, DNA replication, and the p53 signaling pathway, inducing G2/M phase arrest via AURKB transcription inhibition, leading to cell apoptosis . Compound 7l has demonstrated potent antitumor activity in A549 xenograft tumor models, suggesting its potential as a therapeutic agent for AURKB-overexpressed or mutated cancers .

- Torin2 Analogs: this compound is also used in designing Torin2 analogs, which have selectivity towards the PIKK family and superior pharmacokinetic and pharmacodynamic properties . Compound 14, a Torin2 analog, was found to be more toxic than compound 13, with a GI50 of 57 nM, and both compounds helped in the sensitization of the HCT-116 cell line .

DNA Binding Properties

- Minor Groove Binders: Compounds like netropsin and distamycin, which serve as paradigms for minor groove binders, have been used to design and synthesize numerous minor groove binders, with substantial applications in anticancer therapy .

Bcr-Abl Inhibitors

- Development of Bcr-Abl Inhibitors: this compound derivatives are used in the development of Bcr-Abl inhibitors with tert-leucine or serine as a flexible linker . The position of the pyridinyl amide side chain on ring 1 influences the potency of enzyme inhibition .

Antimalarial Research

- Plasmodial Lactate Transporter Inhibitors: Some derivatives have been assessed for their efficacy against P. falciparum in SCID mouse models, showing a decrease in parasite load at higher doses . However, rapid metabolism and elimination were observed, indicating that metabolic stability is a major determinant of in vivo efficacy .

Propriétés

IUPAC Name |

N-(6-aminopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBRBXQRXNUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.